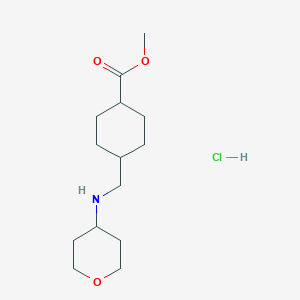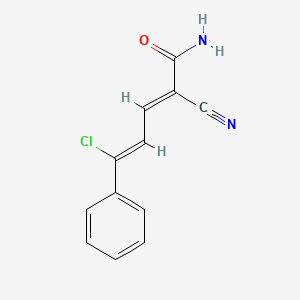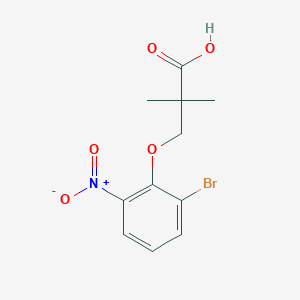
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is an organic compound characterized by its bromine and nitro functional groups attached to a phenoxy ring, which is further connected to a dimethylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid typically involves multiple steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrophenol.
Bromination: The 2-nitrophenol is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-6-nitrophenol.
Etherification: The 2-bromo-6-nitrophenol is reacted with 2,2-dimethylpropanoic acid chloride in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using large reactors for nitration, bromination, and etherification processes, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for maximum yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The phenoxy ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 3-(2-Hydroxy-6-nitrophenoxy)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(2-Bromo-6-aminophenoxy)-2,2-dimethylpropanoic acid.
Oxidation: Formation of quinone derivatives or other oxidized phenoxy compounds.
科学研究应用
Chemistry
In chemistry, 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated and nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine
While not directly used as a drug, derivatives of this compound could be explored for their potential pharmacological activities. The presence of bromine and nitro groups suggests possible antimicrobial or anticancer properties, which could be investigated in preclinical studies.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique structure could impart desirable properties to these materials, such as enhanced stability or specific reactivity.
作用机制
The mechanism of action of 3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids.
相似化合物的比较
Similar Compounds
2-Bromo-6-nitrophenol: Shares the bromine and nitro groups but lacks the dimethylpropanoic acid moiety.
3-(2-Bromo-4-nitrophenoxy)-2,2-dimethylpropanoic acid: Similar structure but with the nitro group in a different position on the phenoxy ring.
2-Bromo-4-nitrophenol: Another brominated nitrophenol with different substitution patterns.
Uniqueness
3-(2-Bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid is unique due to the combination of its bromine and nitro groups with the dimethylpropanoic acid moiety
属性
分子式 |
C11H12BrNO5 |
|---|---|
分子量 |
318.12 g/mol |
IUPAC 名称 |
3-(2-bromo-6-nitrophenoxy)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5/c1-11(2,10(14)15)6-18-9-7(12)4-3-5-8(9)13(16)17/h3-5H,6H2,1-2H3,(H,14,15) |
InChI 键 |
VBULHRDWCHJVQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1=C(C=CC=C1Br)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



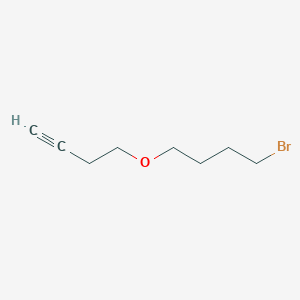
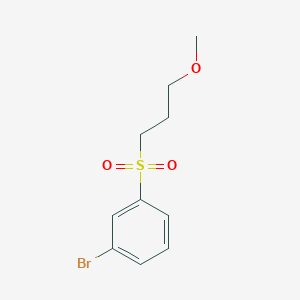
![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)


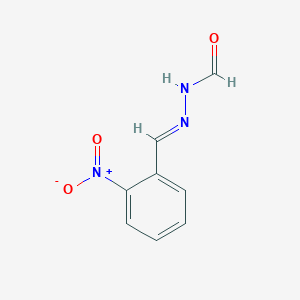
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
